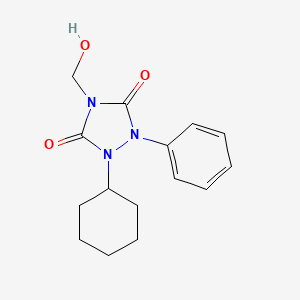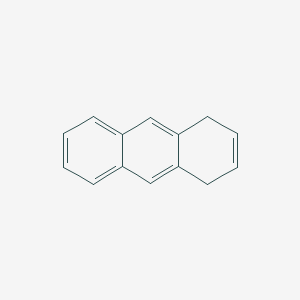
1,4-Dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroanthracene is an organic compound with the molecular formula C₁₄H₁₂. It is a derivative of anthracene, where two hydrogen atoms are added to the 1 and 4 positions of the anthracene ring system. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroanthracene can be synthesized through several methods. One common method involves the reduction of anthracene using sodium in liquid ammonia. This reaction typically occurs at low temperatures and results in the formation of this compound.
Another method involves the catalytic hydrogenation of anthracene using palladium on carbon as a catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and scalability. The use of palladium on carbon as a catalyst allows for the selective reduction of anthracene to this compound with high yields.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroanthracene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in liquid ammonia or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Dihydroanthracene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromaticity and hydrogenation reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroanthracene involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound of 1,4-Dihydroanthracene, known for its aromatic properties.
Tetrahydroanthracene: A fully hydrogenated derivative of anthracene.
Anthraquinone: An oxidized derivative of anthracene.
Uniqueness
This compound is unique due to its partially hydrogenated structure, which imparts different chemical reactivity compared to anthracene and its fully hydrogenated or oxidized derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
IUPAC Name |
1,4-dihydroanthracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLXZYXJAJLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC3=CC=CC=C3C=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873142 |
Source


|
| Record name | 1,4-Dihydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-32-7 |
Source


|
| Record name | 1,4-Dihydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)

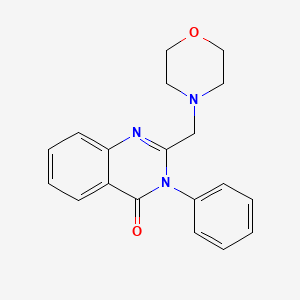
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

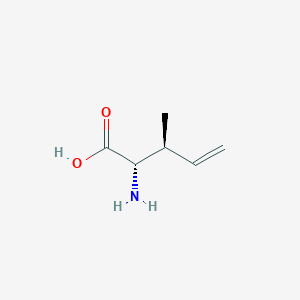
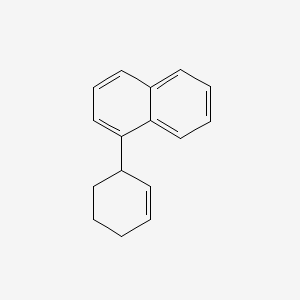
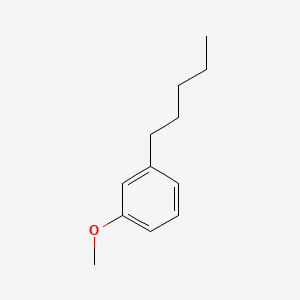
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
